molecular formula C12H12ClNO B3328210 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol CAS No. 428841-33-2

5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Cat. No. B3328210
CAS RN: 428841-33-2
M. Wt: 221.68 g/mol
InChI Key: MHJWTUXRFPMUSZ-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol” seems to be a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Synthesis Analysis

While the exact synthesis process for “5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol” is not available, there are general methods for synthesizing pyrrole derivatives. For instance, 2,5-dimethylpyrrole can be reacted with phenone to produce a ketone derivative . This ketone can then be reduced with borane to yield the corresponding alcohol .

properties

IUPAC Name

5-chloro-2-(2,5-dimethylpyrrol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)11-6-5-10(13)7-12(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJWTUXRFPMUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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